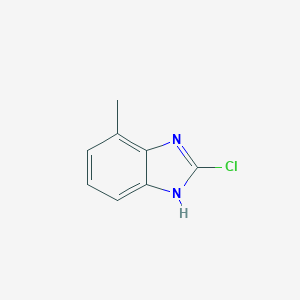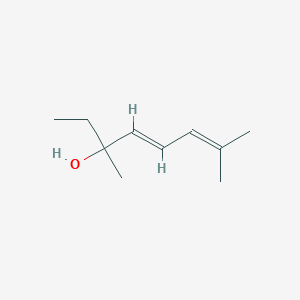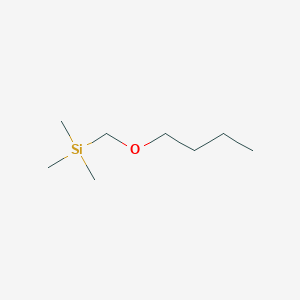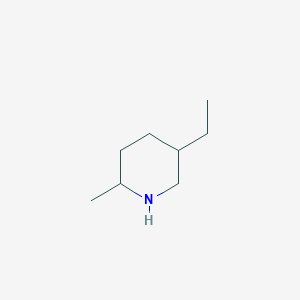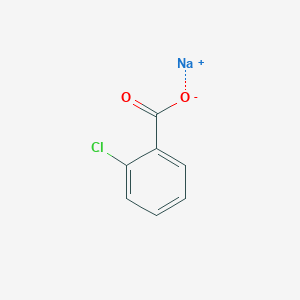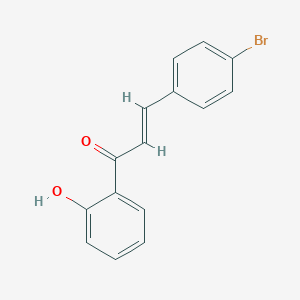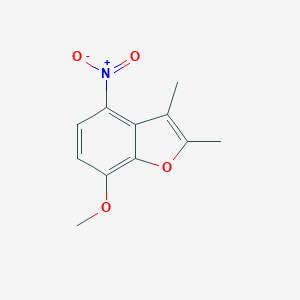
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy, dimethyl, and nitro substituents on the benzofuran core.
Preparation Methods
The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted phenol or aniline derivative.
Cyclization: The substituted phenol or aniline undergoes cyclization to form the benzofuran core.
Functional Group Introduction: The methoxy, dimethyl, and nitro groups are introduced through various organic reactions such as nitration, methylation, and etherification.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the substituents
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers study the biological activity of this compound to understand its interactions with various biological targets and pathways
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran include other benzofuran derivatives with different substituents. For example:
8-Methoxypsoralen: Used in the treatment of skin diseases like psoriasis.
Angelicin: Known for its phototoxic properties and used in phototherapy.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique biological activities and chemical properties .
Properties
IUPAC Name |
7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRNAWRIUWZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363253 |
Source


|
| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15868-62-9 |
Source


|
| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
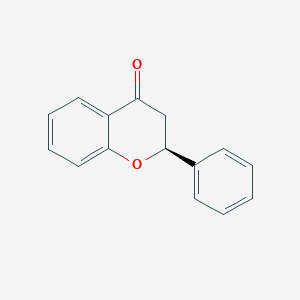
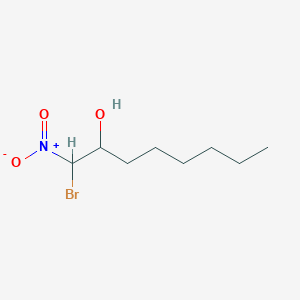
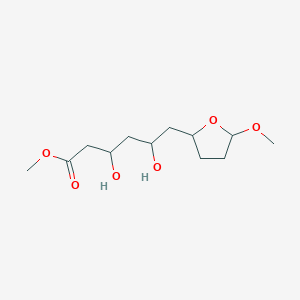
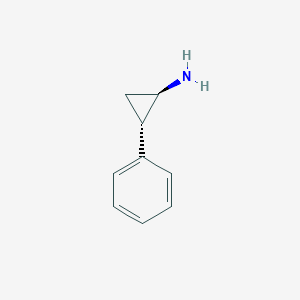

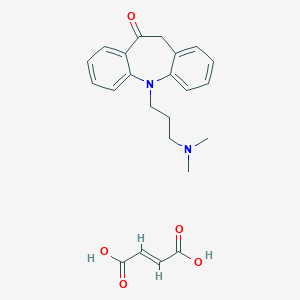
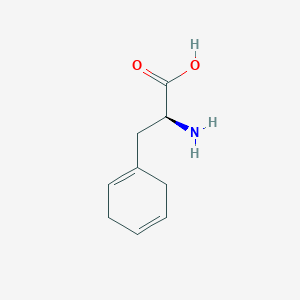
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
